2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide
Description
Its structure features:
- A 4-phenyl-5-(furan-2-yl)-1,2,4-triazole core with a sulfanyl linker.
- An N-(2,4,4-trimethylpentan-2-yl)acetamide moiety, which introduces steric bulk and lipophilicity.
Synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of KOH, followed by purification and recrystallization . Key pharmacological studies highlight its anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in rat models .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-21(2,3)15-22(4,5)23-18(27)14-29-20-25-24-19(17-12-9-13-28-17)26(20)16-10-7-6-8-11-16/h6-13H,14-15H2,1-5H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBZLYGENBXFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the furan ring, which can be synthesized using methods such as the Paal-Knorr synthesis . The triazole ring can be formed through cyclization reactions involving hydrazides and carbon disulfide . The final step involves the coupling of the furan and triazole rings with the acetamide group under specific reaction conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions on the phenyl group can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s activity and properties are influenced by substituents on the triazole ring (R1) and the acetamide group (R2). Below is a comparative analysis of similar compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to .
Key Observations:
Pharmacological Activity
Anti-Exudative and Anti-Inflammatory Effects:
- The target compound demonstrates significant anti-exudative activity at 10 mg/kg, outperforming diclofenac sodium (8 mg/kg) in reducing inflammation in rat models .
- Structure-Activity Relationship (SAR) :
- Comparison with : The presence of a nitro group in ’s R2 correlates with strong IR absorption (C=O stretch at 1669 cm⁻¹), suggesting stable binding interactions .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,4-trimethylpentan-2-yl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 404.5 g/mol. The presence of the triazole ring and furan moiety enhances its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains. A study highlighted that similar triazole compounds had minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes .
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. In vitro studies suggest that compounds with a triazole scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been noted for their effectiveness against breast and colon cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence the anticancer activity .
Anti-inflammatory and Analgesic Properties
Beyond antimicrobial and anticancer activities, some triazole derivatives exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of triazole derivatives similar to the compound :
- Antimicrobial Efficacy : A study synthesized several triazole hybrids and tested them against E. coli and S. aureus, reporting MIC values significantly lower than traditional antibiotics .
- Anticancer Potential : Another investigation assessed the cytotoxicity of various triazole compounds on different cancer cell lines, revealing that certain modifications led to enhanced potency against specific tumors .
- Inflammatory Response : Research on triazole derivatives demonstrated their ability to modulate inflammatory responses in animal models, indicating their therapeutic potential in chronic inflammatory conditions .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Interference with enzymes critical for bacterial survival or cancer cell proliferation.
- Membrane Disruption : Alteration of membrane integrity leading to cell death.
- Signal Pathway Modulation : Interaction with signaling pathways that regulate inflammation and apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Alkylation : Reaction of 2-mercapto-triazole derivatives with α-chloroacetamides in the presence of KOH (e.g., 70–80°C, ethanol solvent) to form the sulfanyl-acetamide backbone .
- Cyclization : Paal-Knorr condensation to modify the triazole ring with substituents like furan or pyrolium fragments .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure compound .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.3–7.4 ppm), triazole (δ 8.1–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 443.18) and fragmentation patterns .
- IR Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and S–C (650–700 cm⁻¹) confirm functional groups .
Q. How do the triazole and furan moieties influence the compound's physicochemical properties?
- Methodological Answer :
- Solubility : The triazole ring enhances water solubility via hydrogen bonding, while the bulky 2,4,4-trimethylpentan-2-yl group increases lipophilicity (logP ≈ 3.2) .
- Stability : The sulfanyl bridge (-S-) is susceptible to oxidation; stability studies recommend storage under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during alkylation?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol to reduce side reactions (e.g., disulfide formation) .
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures (50°C vs. 80°C) .
- Byproduct Analysis : Employ LC-MS to identify and quantify impurities (e.g., unreacted α-chloroacetamide) .
Q. How can contradictions in biological activity data across substituent variants be resolved?
- Methodological Answer :
- Meta-Analysis : Compare anti-exudative activity (AEA) data from rat models (e.g., formalin-induced edema) for derivatives with halogen (Cl, F) vs. alkoxy (OCH₃) substituents .
- Dose-Response Studies : Establish EC₅₀ values to differentiate true activity disparities from dosage artifacts .
- Structural Clustering : Use principal component analysis (PCA) to group compounds by substituent electronic effects (σ-values) and steric parameters (Taft indices) .
Q. What computational strategies predict binding affinity to anti-inflammatory targets like COX-2?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s hydrophobic pocket (e.g., π-π stacking with triazole and H-bonding with acetamide) .
- QSAR Models : Develop 2D-QSAR using descriptors like molar refractivity and dipole moment to correlate substituent effects with IC₅₀ values .
- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in explicit solvent models (TIP3P water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
